Cas no 2227910-67-8 (rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid
- EN300-1876372
- rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid
- 2227910-67-8
-
- インチ: 1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-12-5-4-8(16)6-10(12)9-7-11(9)13(18)19/h4-6,9,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t9-,11+/m0/s1
- InChIKey: XGYZVIIQDGEUGB-GXSJLCMTSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[C@@H]1C[C@H]1C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 311.0924357g/mol
- どういたいしつりょう: 311.0924357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1876372-0.1g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1876372-5.0g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1876372-10.0g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1876372-1.0g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1876372-1g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1876372-0.25g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1876372-0.05g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1876372-10g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 10g |
$4729.0 | 2023-09-18 | ||
Enamine | EN300-1876372-5g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1876372-2.5g |
rac-(1R,2R)-2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2227910-67-8 | 2.5g |
$2155.0 | 2023-09-18 |
rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to Rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic Acid (CAS No. 2227910-67-8)
Rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid is a highly specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 2227910-67-8, is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, particularly the presence of a cyclopropane ring and a chlorophenyl group, make it a versatile building block for the development of novel therapeutic agents.
The cyclopropane moiety in Rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid introduces a high degree of rigidity to the molecular structure, which can significantly influence the binding affinity and selectivity of the resulting drug candidates. This feature has been exploited in recent years to design molecules with enhanced biological activity. For instance, studies have shown that cyclopropane-containing compounds exhibit promising properties in modulating enzyme activity and receptor interactions.
One of the most intriguing aspects of this compound is its potential application in the development of targeted therapies. The chlorophenyl group serves as a valuable handle for further functionalization, allowing researchers to attach various pharmacophores that can interact with specific biological targets. This flexibility has made Rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid a cornerstone in the synthesis of small-molecule drugs targeting a wide range of diseases, including cancer and inflammatory disorders.
In recent years, there has been a surge in research focused on harnessing the unique properties of cyclopropane derivatives for medicinal applications. The tert-butoxy carbonyl group in the compound's structure not only provides stability during synthetic transformations but also serves as a protective group for amine functionalities. This dual functionality has been leveraged to develop multi-step synthetic routes that are both efficient and scalable.
Advances in computational chemistry have further enhanced the utility of Rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid. Molecular modeling studies have revealed insights into how the compound interacts with biological targets at the atomic level. These insights have guided the design of next-generation drug candidates with improved pharmacokinetic profiles and reduced side effects.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Recent innovations in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce large quantities of the compound for both research and industrial applications.
The potential therapeutic applications of derivatives of Rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid are vast. Researchers are exploring its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Additionally, its structural framework has inspired the creation of novel antimicrobial agents that could combat drug-resistant pathogens.
The versatility of this compound is further highlighted by its role in peptidomimetic chemistry. By incorporating cyclopropane motifs into peptide-like structures, scientists have been able to create molecules that mimic the function of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity.
In conclusion, Rac-(1R,2R)-2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2227910-67-8) represents a significant advancement in medicinal chemistry. Its unique structural features and functional groups make it an invaluable tool for developing novel therapeutic agents with broad applications in human health. As research continues to uncover new ways to leverage its potential, this compound is poised to play an even greater role in shaping the future of drug discovery and development.
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